4-(2,3-Dimethoxyphenyl)butanoic acid
Overview
Description
4-(2,3-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is a phenylalkylcarboxylic acid, characterized by the presence of a butanoic acid chain attached to a dimethoxy-substituted phenyl ring . This compound is primarily used in research settings, particularly in the synthesis of various derivatives for biological and chemical studies .
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)butanoic acid is used in various scientific research applications, including:
Safety and Hazards
4-(2,3-Dimethoxyphenyl)butanoic acid is classified as an eye irritant (Category 2A), according to the GHS Classification . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, rinse thoroughly with plenty of water and consult a physician .
Mechanism of Action
Target of Action
4-(2,3-Dimethoxyphenyl)butanoic Acid is a phenylalkylcarboxylic acid that is primarily used in the synthesis of octahydrobenzoisoquinoline derivatives . These derivatives are known to act as dopamine receptor modulators . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid typically involves the reaction of 2,3-dimethoxybenzyl chloride with butyric acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the butanoic acid chain. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethoxyphenyl)butanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
2,3-Dimethoxybenzenebutanoic acid: Another name for 4-(2,3-Dimethoxyphenyl)butanoic acid, highlighting its structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring can affect the compound’s electronic properties and its interactions with molecular targets .
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-7-3-5-9(12(10)16-2)6-4-8-11(13)14/h3,5,7H,4,6,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSUGDIFUQSGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305765 | |
Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64400-76-6 | |
Record name | NSC171629 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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